molecular formula C10H6BrN3 B6201947 1-azido-4-bromonaphthalene CAS No. 49584-49-8

1-azido-4-bromonaphthalene

Cat. No.: B6201947
CAS No.: 49584-49-8
M. Wt: 248.08 g/mol
InChI Key: UOVVGTYACLGOIL-UHFFFAOYSA-N
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Description

1-Azido-4-bromonaphthalene (C₁₀H₆BrN₃) is a naphthalene derivative functionalized with an azido (-N₃) group at position 1 and a bromine atom at position 2. This compound combines the photolability of azides with the electrophilic reactivity of brominated aromatics, making it valuable in click chemistry, photolithography, and as a precursor for cross-coupling reactions. However, its toxicological and safety profiles remain understudied compared to structurally related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49584-49-8

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

1-azido-4-bromonaphthalene

InChI

InChI=1S/C10H6BrN3/c11-9-5-6-10(13-14-12)8-4-2-1-3-7(8)9/h1-6H

InChI Key

UOVVGTYACLGOIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N=[N+]=[N-]

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Diazotization : The primary amine group (-NH₂) at the 1-position of 4-bromonaphthalene is converted to a diazonium salt (-N₂⁺) under acidic conditions using sodium nitrite (NaNO₂).

  • Azidation : The diazonium intermediate reacts with sodium azide (NaN₃), displacing nitrogen gas (N₂) and forming the azide (-N₃) group.

The overall reaction is:

1-Amino-4-bromonaphthaleneH+NaNO2Diazonium saltNaN3This compound\text{1-Amino-4-bromonaphthalene} \xrightarrow[\text{H}^+]{\text{NaNO}2} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{this compound}

Procedural Variations

Two distinct protocols dominate the literature, differing in reaction media and acid catalysts:

Method A: Aqueous Sulfuric Acid System

  • Conditions :

    • Solvent: Water

    • Acid: Concentrated H₂SO₄ (60 mmol per 15 mmol substrate)

    • Temperature: 0–10°C during diazotization, room temperature during azidation.

  • Steps :

    • Dissolve 1-amino-4-bromonaphthalene in H₂SO₄/H₂O.

    • Add NaNO₂ solution dropwise at 0°C.

    • Introduce NaN₃ solution, stir for 4 hours.

    • Extract with petroleum ether, dry (Na₂SO₄), and purify via column chromatography.

Method B: Trifluoroacetic Acid (TFA) System

  • Conditions :

    • Solvent: TFA

    • Temperature: -10°C during diazotization, room temperature during azidation.

  • Steps :

    • Dissolve substrate in TFA, cool to -10°C.

    • Add solid NaNO₂ and NaN₃ sequentially.

    • Stir, pour into water, extract with dichloromethane, and wash with KOH.

    • Dry and purify as above.

Comparative Analysis

ParameterMethod A (H₂SO₄/H₂O)Method B (TFA)
Reaction Time 5–6 hours2.5–3 hours
Yield Moderate (60–75%)Higher (80–85%)
Byproducts MinimalTrace organic residues
Scalability Suitable for >10gLimited by TFA cost

Key Observations :

  • Method B offers superior yields due to TFA’s ability to stabilize reactive intermediates.

  • Method A is preferable for large-scale synthesis owing to lower reagent costs.

Alternative Pathways and Limitations

While diazotization-azidation is the gold standard, other routes have been explored:

Direct Bromine-Azide Exchange

Theoretical studies propose nucleophilic aromatic substitution (SNAr) of bromine in 1-bromo-4-azidonaphthalene. However, this approach is impractical due to:

  • Low reactivity of aryl bromides toward NaN₃.

  • Competing side reactions (e.g., elimination, ring-opening).

Photochemical Azidation

Preliminary work using UV light to generate azide radicals has been reported, but yields remain poor (<30%).

Characterization and Quality Control

Synthetic this compound is validated using:

  • ¹H NMR : Absence of -NH₂ signals (~5 ppm) and appearance of azide-related splitting.

  • IR Spectroscopy : Strong absorption at 2100–2200 cm⁻¹ (N₃ stretch).

  • Mass Spectrometry : Molecular ion peak at m/z = 248.98 (C₁₀H₆BrN₃⁺).

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.

  • Photoresists : Azide groups enable crosslinking under UV exposure .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-bromonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, hydroxide, or amines.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or sodium hydroxide in solvents like DMF or DMSO.

    Cycloaddition: Copper(I) catalysts in solvents like ethanol or water.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of compounds like 1-cyano-4-bromonaphthalene or 1-hydroxy-4-bromonaphthalene.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 1-amino-4-bromonaphthalene.

Scientific Research Applications

1-Azido-4-bromonaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-4-bromonaphthalene involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is highly reactive and can undergo cycloaddition with alkynes or alkenes to form triazoles. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The bromine atom can also be displaced by nucleophiles, leading to the formation of various substituted derivatives .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between 1-azido-4-bromonaphthalene and selected analogs:

Compound Substituents Molecular Formula Key Properties/Applications Hazards (Based on SDS)
This compound -N₃ (C1), -Br (C4) C₁₀H₆BrN₃ Photoreactive, click chemistry substrate Limited toxicological data
1-Bromonaphthalene -Br (C1) C₁₀H₇Br Solvent, refractive index standard Irritant (eyes/skin); delayed toxicity
4-(Bromomethyl)benzaldehyde -BrCH₂ (C4), -CHO (C1) C₈H₇BrO Intermediate in organic synthesis Acute toxicity unstudied; eye/skin irritation
1-Nitronaphthalene -NO₂ (C1) C₁₀H₇NO₂ Explosives precursor, dye synthesis Suspected carcinogen; environmental hazard

Reactivity and Stability

  • Azido vs. Bromo/Nitro Groups : The azido group in this compound introduces photolability and cycloaddition reactivity (e.g., with alkynes in Huisgen reactions), unlike the electrophilic bromine in 1-bromonaphthalene or the electron-withdrawing nitro group in 1-nitronaphthalene.
  • Thermal Stability : Azides are thermally unstable and may decompose explosively under heat or friction, a risk absent in brominated analogs like 1-bromonaphthalene .

Critical Data Gaps and Research Needs

Toxicological Studies: No comprehensive data exist for this compound’s acute or chronic toxicity.

Environmental Impact: Unlike 1-nitronaphthalene (regulated for environmental persistence), the ecological fate of azido-bromo naphthalenes is unknown .

Handling Protocols : Current SDS for analogs (e.g., 1-bromonaphthalene) recommend basic precautions, but azides demand specialized protocols for explosion risks .

Biological Activity

1-Azido-4-bromonaphthalene (C10_{10}H6_{6}BrN3_3) is an organic compound characterized by the presence of an azide group (-N3_3) and a bromine atom attached to a naphthalene ring. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

This compound is classified under halogenated aromatic compounds. Its structure allows for various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential for its biological activity.

Antimicrobial Activity

Research indicates that azide-containing compounds exhibit antimicrobial properties. A study demonstrated that this compound showed significant antibacterial activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction in HeLa Cells
A recent study investigated the effects of this compound on HeLa cells:

  • Concentration Tested : 10 µM, 25 µM, 50 µM
  • Results :
    • At 10 µM: No significant apoptosis observed.
    • At 25 µM: Approximately 30% of cells underwent apoptosis.
    • At 50 µM: Over 70% of cells showed signs of apoptosis.

Figure 1: Apoptosis rates in HeLa cells treated with varying concentrations of this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The azide group can participate in nucleophilic attacks on electrophilic centers in biomolecules.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its anticancer effects.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes critical for cell proliferation.

Q & A

Q. What are the common synthetic routes for 1-azido-4-bromonaphthalene, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution of 1-bromo-4-nitronaphthalene using sodium azide (NaN₃). Optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance azide ion nucleophilicity.
  • Temperature control : Reactions are conducted at 60–80°C to balance reactivity and avoid azide decomposition.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
    Characterization via NMR (¹H/¹³C) and HPLC confirms purity and regioselectivity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for naphthalene protons; δ 4.0–4.5 ppm for azide protons) and ¹³C NMR to confirm structure .
  • FT-IR : Azide stretch at ~2100 cm⁻¹ and C-Br at ~560 cm⁻¹ .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 262.96 (C₁₀H₆BrN₃⁺) .
    Cross-reference with PubChem or SciFinder for known data .

Q. How does the bromine substituent influence the reactivity of this compound?

The bromine atom acts as a directing group, enabling regioselective functionalization. For example:

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the Br position require Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Azide participation : The azide group can undergo Staudinger or Huisgen cycloaddition (click chemistry) without bromine interference .
    Control experiments with 1-bromonaphthalene analogs are advised to isolate reactivity effects .

Q. What safety protocols are critical when handling this compound?

  • Thermal stability : Avoid temperatures >100°C to prevent explosive azide decomposition .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods.
  • First aid : For skin contact, wash with soap/water; for inhalation, seek immediate medical monitoring due to delayed toxicity risks .

Q. How can researchers validate the purity of synthesized this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); compare retention times to standards .
  • Melting point analysis : Literature values (if available) should match experimental results ±2°C .
  • Elemental analysis : Confirm C, H, N, Br ratios within 0.3% deviation .

Advanced Research Questions

Q. How can competing reactivity between bromine and azide groups be managed in multifunctional reactions?

Design experiments to isolate reaction pathways:

  • Stepwise functionalization : Perform Suzuki coupling (Br) first, followed by azide cycloaddition .
  • Protecting groups : Temporarily mask the azide with triphenylphosphine during bromine substitution .
  • Kinetic studies : Use in-situ FT-IR to monitor azide consumption rates under varying conditions .

Q. What strategies resolve contradictions in reported yields for azide-based click reactions with this compound?

  • Statistical analysis : Apply ANOVA to evaluate solvent, catalyst, and temperature effects across studies .
  • Byproduct identification : Use LC-MS to detect side products (e.g., triazoles from unintended cycloadditions) .
  • Reproducibility controls : Standardize reagent purity (e.g., NaN₃ >98%) and degas solvents to eliminate oxygen inhibition .

Q. How can computational modeling predict the thermal stability and decomposition pathways of this compound?

  • DFT calculations : Simulate bond dissociation energies (BDEs) for Br-C and N₃-C bonds to identify weak points .
  • Thermogravimetric analysis (TGA) : Correlate experimental weight loss (e.g., ~120°C onset) with simulated decomposition products (e.g., N₂ gas) .
  • Hazard assessment : Use NFPA ratings (Health = 2, Fire = 1) to inform storage protocols .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound in biological systems?

  • In-vitro assays : Test azide derivatives for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates .
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
  • Molecular docking : Map azide and bromine interactions with target proteins (e.g., kinases) using AutoDock Vina .

Q. How can researchers design experiments to investigate photolytic behavior of this compound?

  • UV-Vis spectroscopy : Monitor absorbance changes (λmax ~300 nm) under controlled UV exposure .
  • Product analysis : Identify photolysis products (e.g., nitrenes or Br radicals) via EPR or GC-MS .
  • Quantum yield determination : Compare photon efficiency under different wavelengths using actinometry .

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